molecular formula C9H11F B1592368 1-Fluoro-3-propylbenzene CAS No. 28593-12-6

1-Fluoro-3-propylbenzene

Cat. No. B1592368
CAS RN: 28593-12-6
M. Wt: 138.18 g/mol
InChI Key: FBGSJNNMMKJKGE-UHFFFAOYSA-N
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Description

1-Fluoro-3-propylbenzene is a chemical compound with the molecular formula C9H11F . It has an average mass of 138.182 Da and a monoisotopic mass of 138.084473 Da .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Fluoro-3-propylbenzene often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-propylbenzene consists of a benzene ring with a fluorine atom and a propyl group attached to it .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .

Scientific Research Applications

Application 1: Microbiome Research

  • Summary of the Application: 1-Fluoro-3-propylbenzene has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics in microbiome research .
  • Methods of Application: The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It uses the mini-Tn7 transposon and is built using the pTn7-SCOUT plasmid family, enabling modular assembly . This allows for the interchangeability of expression and antibiotic cassettes in a single reaction .
  • Results or Outcomes: The DFM strategy has been successfully used to differentiate, quantify, and track a diverse six-member synthetic community (SynCom) under various complex conditions like root rhizosphere . It showed different colonization assembly dynamics between pea and barley roots .

Application 2: Electrophilic Aromatic Substitution

  • Summary of the Application: Electrophilic aromatic substitution is a common reaction of aromatic compounds like 1-Fluoro-3-propylbenzene. This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile .
  • Methods of Application: The reaction proceeds in two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .

Application 3: Synthesis of Benzene Derivatives

  • Summary of the Application: Benzene derivatives can be synthesized through a process known as electrophilic aromatic substitution . This process is applicable to aromatic compounds like 1-Fluoro-3-propylbenzene .
  • Methods of Application: The synthesis involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .

Safety And Hazards

Fluorinated compounds like 1-Fluoro-3-propylbenzene can be hazardous. They may be flammable and could be fatal if swallowed and enters airways . They may also cause skin irritation, serious eye irritation, and may be toxic if inhaled .

properties

IUPAC Name

1-fluoro-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSJNNMMKJKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623935
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-propylbenzene

CAS RN

28593-12-6
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium chips (13.2 g) were placed into a 1 L flask equipped with mechanical stirrer, nitrogen inlet, 500 ml pressure-equilibrated dropping funnel, thermometer and reflux condenser connected to the inert gas outlet. The flask was flushed with nitrogen and minor flow was held during whole reaction time. 1-Bromo-3-fluorobenzene (95 g, 0.542 mol) and dry tetrahydrofurane (300 ml) was placed in dropping funnel. Magnesium was moistened with few milliliters of the solution from dropping funnel and an iodine crystal was added. When exothermic reaction starts 1-bromo-3-fluorobenzene solution was added dropwise to keep the boiling temperature of the mixture. After dropping all of the solution, the mixture was refluxed for 2 hours. Then the mixture was cooled down to −78° C. in a dry ice/acetone bath and propionaldehyde was added dropwise while mixture temperature was kept below −70° C. After adding all of the aldehyde, the mixture was left overnight at room temperature. Then the tetrahydrofurane was evaporated and the residue was acidified with hydrochloric acid. The organic phase was separated, washed twice with water and dried over magnesium sulfate. The raw 1-(3-fluorophenyl)propanol was distilled under reduced pressure of 20 mbar at 117° C. Alcohol 60 g, 66% of theor. yield was obtained. The alcohol and toluene (250 ml) and p-toluenesulfonic acid (0.2 g) were placed in (500 ml) round-bottom flask equipped with Dean-Stark trap. The mixture was refluxed. After the water stopped appearing, toluene was evaporated at reduced pressure. The obtained 1-(3-fluorophenyl)propene was placed in a three-necked flask and acetic acid (30 ml), ethyl acetate (50 ml) and catalyst—palladium on active carbon (2 g) were added. The flask was filled with hydrogen from gas burette at room temperature and the mixture was stirred. Reaction temperature increased spontaneously to 30° C. When the absorption of hydrogen was stopped, the catalyst was filtered off, the solution was washed off with water, dried over MgSO4 and the solvent was evaporated. The 1-fluoro-3-propylbenzene was distilled under atmospheric pressure, collecting the fraction boiling at 160° C. 32 g of 1-fluoro-3-propylbenzene were obtained, 42% of theor. yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Geivandov, V Mezhnev… - Molecular Crystals and …, 2011 - Taylor & Francis
We have designed and synthesized a new series of liquid crystalline compounds with hybridized three-ring system based on bicyclo[2.2.2]octane unit together with fluorine substituted …
Number of citations: 5 www.tandfonline.com
A Chołuj, P Kula, R Dąbrowski, M Tykarska… - Journal of Materials …, 2014 - pubs.rsc.org
Fifteen series of homologues of a variety of mono-, di- and trifluorosubstituted alkyl 4′′-alkylterphenyl-4-yl carbonates have been synthesized and their mesomorphic properties have …
Number of citations: 22 pubs.rsc.org
Ł Szczuciński, R Dąbrowski, S Urban, K Garbat… - Liquid …, 2015 - Taylor & Francis
… A solution of 1-fluoro-3-propylbenzene (138 g; 1 mol) in anhydrous THF (1100 ml) was stirred and cooled to –75C on a dry ice/acetone bath, under nitrogen. Then sec-butyllithium, 1.3 …
Number of citations: 27 www.tandfonline.com

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